molecular formula C13H29NO2 B1217958 N,N-Dimethylformamide dineopentyl acetal CAS No. 4909-78-8

N,N-Dimethylformamide dineopentyl acetal

Cat. No. B1217958
CAS RN: 4909-78-8
M. Wt: 231.37 g/mol
InChI Key: KEXFRBIOHPDZQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-Dimethylformamide dineopentyl acetal involves its use as an efficient anchoring agent for N alpha-9-fluorenylmethyloxycarbonylamino acids in solid-phase peptide synthesis. This process avoids the common problems of dimer formation and racemization encountered in peptide synthesis, providing a safe and efficient method for the attachment of Fmoc-amino acids onto p-alkoxybenzyl alcohol resins (Albericio & Barany, 2009).

Molecular Structure Analysis

The molecular structure of N,N-Dimethylformamide dineopentyl acetal plays a crucial role in its reactivity and applications. Detailed molecular structure analysis through techniques such as gas-phase electron diffraction has provided valuable insights into the bond lengths and angles that define its geometry, contributing to our understanding of its chemical behavior (Schultz & Hargittai, 1993).

Chemical Reactions and Properties

N,N-Dimethylformamide dineopentyl acetal is involved in various chemical reactions, including the derivatization of corticosteroids to improve their analytical detectability and the modification of nucleosides for chromatography and mass spectrometry applications. These reactions underscore its versatility and utility in organic synthesis and analytical chemistry (Negriolli et al., 1996), (Osei-twum et al., 1990).

Physical Properties Analysis

The physical properties of N,N-Dimethylformamide dineopentyl acetal, such as solubility and partial molar volume in supercritical carbon dioxide, have been studied to facilitate its use in supercritical fluid applications. These studies provide a foundation for understanding its behavior under various conditions and for optimizing its use in specialized environments (Zhang et al., 2014).

Chemical Properties Analysis

The chemical properties of N,N-Dimethylformamide dineopentyl acetal, including its reactivity with different functional groups and its role as a building block in heterocyclic synthesis, have been extensively reviewed. Its ability to participate in formylation, alkylation, and acetal formation reactions makes it a valuable reagent in the synthesis of a wide range of organic compounds (Abu-shanab et al., 2009).

Scientific Research Applications

Antitumor Activity in Central Nervous System

N,N-Dimethylformamide (DMF) dineopentyl acetal has been utilized in synthesizing 9-substituted ellipticine and 2-methylellipticinium analogues. These compounds have shown significant antitumor activity, particularly exhibiting specificity for central nervous system (CNS) tumor subpanels (Anderson, Gopalsamy, & Reddy, 1994).

Solid-Phase Peptide Synthesis

DMF dineopentyl acetal is applied in solid-phase peptide synthesis for anchoring N alpha-9-fluorenylmethyloxycarbonylamino acids as p-alkoxybenzyl esters. This method efficiently avoids issues like formation of dimers and racemization (Albericio & Bárány, 2009).

Derivatization in Analytical Chemistry

The compound has been used for derivatization in analytical chemistry, particularly in the study of corticosteroids like dexamethasone. This process enhances the responsiveness of these compounds in gas chromatography-mass spectrometry (GC-MS) analyses (Negriolli, Maume, Deniaud, & Andre, 1996).

Protection and Alkylation in Nucleoside Chemistry

It is used in the exocyclic amine protection and subsequent N-alkylation of nucleosides, aiding in the synthesis and modification of these essential biological molecules (Ayele, Chang, & Resendiz, 2015).

Synthesis of Optically Active Constituents

DMF dineopentyl acetal mediates the direct formation of optically active constituents, like (-)-cannabidiol, from specific precursor compounds. This reaction offers a simple synthetic entry into various optically active substances (Petrzilka, Haefliger, Sikemeier, Ohloff, & Eschenmoser, 1967).

Building Block in Heterocyclic Synthesis

This compound plays a significant role in the synthesis of heterocyclic compounds. Its application in formylation of active methylene groups and amino groups facilitates the formation and modification of heterocyclic structures (Abu-Shanab, Sherif, & Mousa, 2009).

Alkylation in Quinazolin-4-ones Synthesis

DMF dineopentyl acetal is used in the N-alkylation process during the formation of quinazolin-4-ones from anthranilamides, showcasing its versatility in complex organic synthesis (Nathubhai et al., 2011).

Pervaporation Separation in Industry

In industrial applications, DMF dineopentyl acetal aids in pervaporation separation processes, particularly in separating DMF from water in solutions. This is crucial in industries like pharmaceutics and manufacturing of polyacrylonitrile fibers (Zhang, Xu, Wu, Shi, & Xiao, 2021).

Derivatizing Agent for Chromatographic Analysis

The compound is used as a derivatizing agent in chromatographic analysis of barbiturates and related compounds, enhancing their detection and quantification in various samples (Venturella, Gualario, & Lang, 1973).

Nucleoside Derivatives for Mass Spectrometry

It reacts with nucleosides to form derivatives that have favorable properties for chromatography and mass spectrometry, highlighting its role in the analytical study of nucleic acids (Osei-twum, Mamer, Quilliam, & Gergely, 1990).

Future Directions

The future directions of N,N-Dimethylformamide dineopentyl acetal are not specified in the retrieved information. However, given its use in various chemical reactions, it may continue to find applications in the synthesis of complex organic compounds.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

1,1-bis(2,2-dimethylpropoxy)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29NO2/c1-12(2,3)9-15-11(14(7)8)16-10-13(4,5)6/h11H,9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXFRBIOHPDZQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC(N(C)C)OCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197674
Record name N,N-Dimethylformamide dineopentyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylformamide dineopentyl acetal

CAS RN

4909-78-8
Record name 1,1-Bis(2,2-dimethylpropoxy)-N,N-dimethylmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4909-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylformamide dineopentyl acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004909788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylformamide dineopentyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-bis(2,2-dimethylpropoxy)-N,N,N-trimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.215
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
F Albericio, G Barany - … journal of peptide and protein research, 1984 - Wiley Online Library
The attachment of Fmoc‐amino acids onto p‐alkoxybenzyl alcohol resins via DCC‐DMAP coupling suffers from two different problems: formation of dimers and racemization. The use of …
Number of citations: 42 onlinelibrary.wiley.com
D Joniak - Chemical Papers, 1995 - chempap.org
In connection with the study of properties of the bonds between lignin and polysaccharides in plant materials [1], model compounds representing various types of linkages have been …
Number of citations: 3 chempap.org
SY Hong - Journal of the Korean Chemical Society, 1982 - koreascience.kr
Reactions of N-acyl-1, 4-dimethoxy-2-naphthylamines with N, N-dimethylformamide dialkyl acetals afforded, in all cases, the same product, N, N-dimethyl-N'-2-(1, 4-dimethoxy) …
Number of citations: 2 koreascience.kr
KD Philips, J Z̆emlic̆ka, JP Horwitz - Carbohydrate Research, 1973 - Elsevier
Decarboxylative elimination of methyl 2,3-di-O-benzyl-α-D-glucopyranosiduronic acid (1) with N,N-dimethylformamide dineopentyl acetal in N,N-dimethylformamide gave methyl 2,3-di-…
Number of citations: 54 www.sciencedirect.com
RD Budd - Clinical Toxicology, 1980 - Taylor & Francis
Procedures are described for the on-column gas chromatographic synthesis of various N-alkyl-N-alkyl barbiturates where groups added to the nitrogens are benzyl, cyclohexyl, or …
Number of citations: 3 www.tandfonline.com
F Albericio, G Barany - International Journal of Peptide and …, 1985 - Wiley Online Library
Several Fmoc‐amino acids have been esterified by use of N,N‐dimethylformamide dineopentyl acetal (2) to 2,4,5‐trichlorophenyl 3‘‐(4“‐hydroxymethyl‐phenoxy)propionate (7), and …
Number of citations: 115 onlinelibrary.wiley.com
L Crombie, WML Crombie, SV Jamieson… - Journal of the …, 1982 - pubs.rsc.org
Three possible methods for converting suitable 1,2-disubstituted ethanes into Cannabis spirans have been investigated. 4′,5-Dihydroxy-3-methoxybibenzyl underwent intramolecular …
Number of citations: 10 pubs.rsc.org
F Albericio, R Van Abel… - International Journal of …, 1990 - Wiley Online Library
Attempts to anchor Fmoc‐asparagine or glutamine as p‐alkoxybenzyl esters for solid‐phase peptide synthesis are fraught with difficulties. A convenient and effective method to prepare …
Number of citations: 53 onlinelibrary.wiley.com
RD Budd - Journal of Chromatography A, 1980 - Elsevier
Numerous gas chromatographic (GC) procedures have been published for the analysis of barbiturates as free acids and as N, N-dialkyl derivatives. A review article by Jain and Cravey …
Number of citations: 6 www.sciencedirect.com
A Lipp, M Selt, D Ferenc, D Schollmeyer… - Organic …, 2019 - ACS Publications
A fully regio- and diastereoselective electrochemical 4a–2′-coupling of a 3′,4′,5′-trioxygenated laudanosine derivative enables the synthesis of the corresponding …
Number of citations: 62 pubs.acs.org

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